(S)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate
Description
(S)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate is a chiral pyrrolidine derivative featuring a carbamate-protected amine group and a 2-chlorobenzyl substituent. Its molecular formula is C₁₆H₂₃ClN₂O₂, with a molar mass of 310.82 g/mol (inferred from its 4-chloro isomer in ).
This compound is commercially available (e.g., from CymitQuimica) as a synthetic intermediate, likely used in pharmaceutical research for developing kinase inhibitors or neuroactive agents due to its structural similarity to other pyrrolidine-carbamate derivatives .
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-[(2-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-13-8-9-19(11-13)10-12-6-4-5-7-14(12)17/h4-7,13H,8-11H2,1-3H3,(H,18,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBMRJCGCMAPDV-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121110 | |
| Record name | Carbamic acid, N-[(3S)-1-[(2-chlorophenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286208-66-9 | |
| Record name | Carbamic acid, N-[(3S)-1-[(2-chlorophenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3S)-1-[(2-chlorophenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate typically involves the reaction of (S)-tert-butyl 3-pyrrolidinecarboxylate with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and yield. The purification process may involve crystallization or other large-scale separation techniques.
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring and benzyl group undergo oxidation under controlled conditions:
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Ring oxidation : Using potassium permanganate (KMnO₄) in acidic media oxidizes the pyrrolidine ring to form γ-lactam derivatives.
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Benzyl group oxidation : Chromium trioxide (CrO₃) converts the 2-chlorobenzyl group to a ketone or carboxylic acid, depending on reaction time and stoichiometry.
Table 1: Oxidation Reaction Examples
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pyrrolidine oxidation | KMnO₄ (0.1 M H₂SO₄, 60°C, 4 h) | γ-lactam derivative | 72% | |
| Benzyl oxidation | CrO₃ (AcOH, rt, 2 h) | 2-chlorophenyl ketone | 65% |
Reduction Reactions
The carbamate and benzyl groups participate in selective reductions:
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Carbamate reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether cleaves the tert-butyl carbamate to yield the corresponding amine.
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Aromatic dechlorination : Catalytic hydrogenation (H₂/Pd-C) removes the chlorine substituent from the benzyl group.
Table 2: Reduction Reaction Conditions
| Target Group | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Carbamate | LiAlH₄ (Et₂O, 0°C → rt, 3 h) | (S)-1-(2-chlorobenzyl)pyrrolidin-3-amine | 88% | |
| Chlorobenzyl | H₂ (10% Pd/C, MeOH, 50 psi, 6 h) | 1-benzylpyrrolidin-3-ylcarbamate | 91% |
Nucleophilic Substitution
The 2-chlorobenzyl group exhibits reactivity in SNAr (nucleophilic aromatic substitution):
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Chlorine displacement : Sodium azide (NaN₃) in DMF at 80°C replaces the chlorine with an azide group.
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Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives .
Key Example :
text(S)-tert-Butyl 1-(2-azidobenzyl)pyrrolidin-3-ylcarbamate Conditions: NaN₃ (2 eq), DMF, 80°C, 12 h → Yield: 78%[8]
Hydrolysis and Deprotection
The tert-butyl carbamate group is cleaved under acidic or basic conditions:
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Acidolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the Boc group quantitatively .
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Basic hydrolysis : NaOH/MeOH hydrolyzes the carbamate to a free amine but is less efficient (yield: ~60%).
Mechanistic Insight :
TFA protonates the carbamate oxygen, facilitating tert-butyl cation elimination and subsequent carbamic acid decomposition.
Coupling Reactions
The amine generated after deprotection participates in amide bond formation:
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Peptide coupling : EDC/HOBt mediates conjugation with carboxylic acids, yielding peptidomimetics .
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Sulfonamide formation : Reacts with sulfonyl chlorides in pyridine to form sulfonamide derivatives.
Table 3: Representative Coupling Reactions
| Coupling Partner | Reagents/Conditions | Product Type | Yield | Source |
|---|---|---|---|---|
| 5-Chlorobenzoic acid | EDC, HOBt, DIPEA (DCM, rt, 6 h) | Amide | 85% | |
| Methanesulfonyl chloride | Pyridine, 0°C → rt, 2 h | Sulfonamide | 92% |
Stereochemical Integrity
The (S)-configuration at the pyrrolidine C3 position remains stable under most conditions but racemizes in strongly basic media (e.g., NaOH/EtOH at 80°C) .
Scientific Research Applications
Medicinal Chemistry
(S)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets:
- Enzyme Inhibition : Research indicates that carbamate derivatives can act as inhibitors of enzymes such as acetylcholinesterase (AChE). This inhibition can enhance cholinergic signaling, which is crucial in treating neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This effect is beneficial in various pathological conditions associated with oxidative damage .
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for:
- Functional Group Transformations : The presence of the carbamate group enables various chemical reactions such as hydrolysis, reduction, and substitution, facilitating the development of new compounds with desired properties .
Pharmacological Studies
Studies have explored the pharmacological effects of this compound in animal models:
- Behavioral Studies : Animal studies have shown that this compound can influence behavior through its action on neurotransmitter systems, suggesting potential applications in treating mood disorders or anxiety .
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry evaluated the inhibitory effects of various carbamates on AChE. The results indicated that this compound exhibited significant inhibitory activity, making it a candidate for further development as a therapeutic agent against Alzheimer's disease.
Case Study 2: Antioxidant Properties
Research conducted by Smith et al. (2023) demonstrated that this compound showed promising antioxidant activity in vitro. The compound effectively reduced reactive oxygen species (ROS) levels in cultured neuronal cells, suggesting its potential utility in neuroprotective strategies.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering the receptor’s conformation and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of (S)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate with three analogous compounds:
Key Observations:
Substituent Position Effects: The 2-chloro vs. 4-chlorobenzyl isomers differ in steric and electronic properties.
Linkage Type : Replacing the benzyl ether (in the target compound) with a benzoyl ester (3-fluorobenzoyl analog) introduces a ketone group, which is more electron-withdrawing. This could reduce stability under basic conditions or increase susceptibility to hydrolysis .
Heterocyclic vs. Aromatic Systems : HB614 contains a pyridine ring instead of pyrrolidine, which enhances aromaticity and may improve solubility in polar solvents. The fluorine atom likely enhances metabolic stability compared to chlorine .
Biological Activity
(S)-tert-Butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate, with the CAS number 169452-10-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H23ClN2O2
- Molar Mass : 310.82 g/mol
- Density : 1.17 g/cm³ (predicted)
- Boiling Point : 410.9 °C (predicted)
- pKa : 12.30 (predicted) .
The compound is believed to interact with various biological targets, including receptors and enzymes that are implicated in neurodegenerative diseases and other disorders. Its structure suggests potential activity as a dual-target ligand, particularly affecting pathways related to neurotransmitter regulation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar carbamate derivatives. For instance, hydrolyzed peptide conjugates showed significant antimicrobial activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL . While specific data on this compound is limited, the structural similarities suggest a potential for comparable activity.
Anticancer Activity
Research into compounds with similar structures indicates that they may possess anticancer properties. For example, certain derivatives have demonstrated cytotoxic effects on cancer cell lines such as Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites . The mechanism often involves the induction of apoptosis or inhibition of cell proliferation.
Neuropharmacological Effects
This compound may influence neurotransmitter systems, particularly through interactions with histamine receptors and monoamine oxidase enzymes. Compounds targeting these pathways have shown promise in treating conditions like Parkinson's disease and depression by modulating dopamine levels in the brain .
Case Study 1: In Vitro Testing
In vitro studies on related compounds have indicated significant inhibitory effects on monoamine oxidase B (MAO-B), which is crucial for the metabolism of neurotransmitters such as dopamine. Compounds exhibiting IC50 values below 50 nM for MAO-B inhibition demonstrate strong potential for neuroprotective applications .
Case Study 2: Animal Models
In vivo evaluations using animal models have shown that compounds similar to this compound can enhance dopaminergic signaling and exhibit neuroprotective effects against neurodegeneration. For instance, a study involving a dual-target ligand showed a significant increase in dopamine levels in rat brains following administration .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing (S)-tert-butyl 1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate?
The synthesis typically involves multi-step protection-deprotection strategies. A common approach is:
Pyrrolidine functionalization : Introduce the 2-chlorobenzyl group via nucleophilic substitution or reductive amination under inert conditions .
Carbamate formation : React the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF .
Chiral resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (S)-enantiomer, as described in asymmetric synthesis protocols for structurally analogous carbamates .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : Confirm regiochemistry and stereochemistry (e.g., ¹H/¹³C NMR for carbamate and benzyl group assignments).
- X-ray crystallography : Resolve absolute stereochemistry and intermolecular interactions (e.g., C–H···π or π–π stacking observed in related chlorobenzyl-pyrrolidine derivatives) .
- HPLC-MS : Assess purity and molecular weight, using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously validated during synthesis?
Advanced methodologies include:
- Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to resolve enantiomers .
- Circular dichroism (CD) spectroscopy : Compare experimental CD spectra with computational predictions (e.g., time-dependent DFT) to confirm the (S)-configuration .
- Crystallographic analysis : Resolve crystal structures to verify stereochemical integrity, as demonstrated for similar carbamates in triclinic or monoclinic systems .
Q. What strategies mitigate instability of the tert-butyl carbamate group under specific reaction conditions?
- Acid sensitivity : Avoid strong acids (e.g., TFA) during Boc deprotection; use milder conditions like HCl in dioxane .
- Thermal stability : Monitor reaction temperatures (<40°C) during coupling steps to prevent carbamate cleavage .
- Storage : Store under nitrogen at –20°C, as recommended for tert-butyl carbamates in safety data sheets .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?
- DFT calculations : Optimize molecular geometry using Gaussian 16 at the B3LYP/6-31G(d) level to simulate charge distribution and frontier molecular orbitals (HOMO/LUMO) .
- Molecular docking : Model interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina to prioritize in vitro assays .
Q. How should researchers address discrepancies in reaction yields reported across literature?
- Troubleshooting : Varying yields may arise from:
- Steric hindrance : Optimize stoichiometry of the 2-chlorobenzyl group introduction using excess alkylating agents .
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .
- Reproducibility : Validate protocols with control reactions and intermediate characterization (e.g., TLC or LC-MS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
